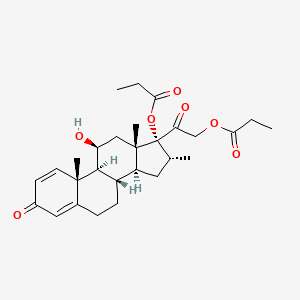

Dechloroalclometasone dipropionate

Overview

Description

Dechloroalclometasone dipropionate is a synthetic glucocorticoid steroid for topical use in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . It is used to relieve the symptoms of corticosteroid-responsive dermatoses .

Molecular Structure Analysis

The crystal structures of two forms of alclometasone dipropionate have been solved and refined using a single synchrotron X-ray powder diffraction pattern and optimized using density functional techniques . Both forms crystallize in the space group P 2 1 2 1 2 1 with Z = 4 .Physical and Chemical Properties Analysis

The unique properties of this compound result from the presence of a chlorine atom in position 7α of the molecule . This increases the potency of its effect without increasing the incidence of local and systemic adverse effects .Scientific Research Applications

Corticosteroid Therapy in Dermatology

Dechloroalclometasone dipropionate, a synthetic corticosteroid, is primarily recognized for its efficacy in dermatological applications. It acts as a glucocorticoid receptor agonist, mimicking the metabolic, anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects of natural glucocorticoids. This corticosteroid interacts with specific intracellular receptors and binds to DNA to modify gene expression, resulting in the induction or inhibition of certain proteins synthesis. It is particularly used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses (Definitions, 2020). Newer corticosteroids like alclometasone dipropionate have shown higher anti-inflammatory effects, good patient compliance, and minimal adverse effects, making them suitable for treating various dermatoses and allergic reactions (Brazzini & Pimpinelli, 2002).

Asthma and Respiratory Tract Treatment

This compound has been explored in the treatment of asthma and allergic reactions of the respiratory tract. It is part of the family of beclometasone dipropionates, which are used in various formulations for asthma management. These formulations have shown effectiveness in improving asthma control at recommended doses without significant adverse effects on adrenal function, bone metabolism, or growth in children (van Schayck & Donnell, 2004). Additionally, beclometasone dipropionate has been employed in chronic obstructive pulmonary disease (COPD) treatments, providing evidence for its clinical benefits (Singh et al., 2016).

Gastrointestinal Applications

Interestingly, beclometasone dipropionate, closely related to this compound, has been used in the treatment of active ulcerative colitis, showing promising results in inducing response or remission in patients with a good safety profile (Nunes et al., 2010). This indicates potential applications of this compound in gastrointestinal disorders, although direct evidence specific to this compound in this area is limited.

Mechanism of Action

Target of Action

Dechloroalclometasone dipropionate, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

This compound acts as a selective glucocorticoid receptor agonist . The exact mechanism of its anti-inflammatory activity is unclear, but it’s thought to act by inducing phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of phospholipase A2 , leading to a decrease in the formation of arachidonic acid derivatives . This action disrupts the synthesis of inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation .

Pharmacokinetics

Similar corticosteroids are known to be absorbed systemically when applied topically . The systemic bioavailability is influenced by factors such as the integrity of the skin barrier and the use of occlusive dressings .

Result of Action

The action of this compound results in anti-inflammatory , antipruritic (anti-itch) , and vasoconstrictive effects . By inhibiting the release of inflammatory mediators, it helps to reduce inflammation, relieve itching, and constrict blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin where the drug is applied can affect its absorption and hence its efficacy

Safety and Hazards

Topical steroid medicine like Dechloroalclometasone dipropionate can be absorbed through the skin, which may cause steroid side effects throughout the body . It is advised to stop using this compound and seek medical attention if any adverse effects are experienced .

Relevant Papers Several papers were found during the search. One paper discusses the efficacy and safety of Beclomethasone Dipropionate in the treatment of Ulcerative Colitis . Another paper discusses the usefulness of oral Beclomethasone Dipropionate in the treatment of active Ulcerative Colitis . These papers provide valuable insights into the use of this compound in medical treatments.

Biochemical Analysis

Biochemical Properties

Dechloroalclometasone dipropionate interacts with various enzymes and proteins in the body. As a synthetic corticosteroid, it is known to have anti-inflammatory, antipruritic, and vasoconstrictive properties .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to inhibit the production of inflammatory mediators, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a selective glucocorticoid receptor agonist, and its anti-inflammatory activity is thought to be due to the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBDTSZFGVHTSP-FSFJKGNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222140 | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71868-53-6 | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dechloroalclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECHLOROALCLOMETASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

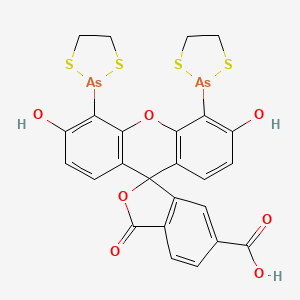

![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

![9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one](/img/structure/B569325.png)

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)

![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)